L-Indospicine hydrochloride

Description

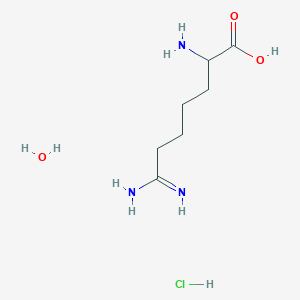

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H18ClN3O3 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2,7-diamino-7-iminoheptanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C7H15N3O2.ClH.H2O/c8-5(7(11)12)3-1-2-4-6(9)10;;/h5H,1-4,8H2,(H3,9,10)(H,11,12);1H;1H2 |

InChI Key |

LAVNSTLILGBRFK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=N)N)CC(C(=O)O)N.O.Cl |

Origin of Product |

United States |

Occurrence and Distribution of L Indospicine Hydrochloride

Plant Sources of L-Indospicine within the Indigofera Genus

L-indospicine has been identified exclusively within species of the plant genus Indigofera, a large genus of over 700 species with a wide geographical distribution across tropical regions. mdpi.com While many species in this genus are valued for their high protein content and tolerance to adverse environmental conditions, the presence of L-indospicine in some species is a significant concern. mdpi.comnih.gov

Specific Indigofera Species Exhibiting L-Indospicine Content

Research has identified several Indigofera species that contain L-indospicine. The concentration of this compound can vary significantly between species and even within the same species due to factors like region and season. acs.org The species with the highest reported L-indospicine content are generally prostrate or semi-prostrate herbs found in pastures, making them accessible to grazing livestock. mdpi.com

Notably, Indigofera spicata and Indigofera linnaei are among the species with the highest and most variable concentrations of L-indospicine. nih.govacs.org One analysis of 84 samples from various Australian Indigofera species found that I. spicata contained the highest average level of the toxin, followed by I. linnaei. acs.org Other species, such as I. colutea and I. linifolia, have been found to contain low levels of the compound, while it was not detected in several others, including I. adesmiifolia, I. georgei, I. hirsuta, and I. australis. acs.org

Table 1: L-Indospicine Content in Various Indigofera Species

| Indigofera Species | L-Indospicine Concentration (mg/kg Dry Matter) | Number of Samples (n) |

|---|---|---|

| I. spicata | 1003 ± 328 acs.org | 4 |

| I. linnaei | 755 ± 490 (range: 159 - 2128) acs.orgresearchgate.net | 51 |

| I. colutea | <10 acs.org | 2 of 8 specimens |

| I. linifolia | <10 acs.org | 1 of 5 specimens |

| I. hendecaphylla | High content reported mdpi.com | Not specified |

| I. lespedezioides | High content reported mdpi.com | Not specified |

| I. vicioides | High content reported mdpi.com | Not specified |

Distribution of L-Indospicine within Plant Tissues

L-indospicine is not uniformly distributed throughout the plant. Studies have shown that the concentration of the toxin can differ among various plant parts. Research on Indigofera spicata has revealed that L-indospicine is present in the growing tips, leaves, stems, and seeds. publish.csiro.au The concentration in the seeds has been found to be higher than in other plant parts, with harvested seeds containing 0.5-2% L-indospicine on a dry weight basis. publish.csiro.au In mature plants, the leaves have been found to contain 40-150 mg per 100g fresh weight. publish.csiro.au The toxin is found in all parts of some Indigofera plants. researchgate.netnih.gov

Bioaccumulation of L-Indospicine in Herbivore Tissues

When herbivores consume Indigofera species containing L-indospicine, the toxin can accumulate in their bodies. researchgate.net Unlike most amino acids, L-indospicine is not incorporated into protein but persists in tissues as the free amino acid. mdpi.comresearchgate.net This accumulation has been observed in various grazing animals, including cattle, horses, camels, and goats. mdpi.comresearchgate.net The persistence of these residues is notable, with the toxin being detectable for several months even after the animals are no longer consuming the plants. researchgate.netpublish.csiro.au

In Vivo Tissue Accumulation Patterns of L-Indospicine in Grazing Animal Species

The accumulation of L-indospicine occurs in a wide range of tissues, including muscle, liver, plasma, and pancreas. mdpi.comnih.govpublish.csiro.au The specific concentrations can vary depending on the animal species, the duration of exposure, and the specific tissue.

In a study involving calves fed Indigofera spicata, L-indospicine concentrations increased over a 42-day period, reaching maximum levels of 33 mg/kg in muscle, 19 mg/kg in the liver, and 15 mg/L in plasma. publish.csiro.audpi.qld.gov.au Another study on camels fed I. spicata for 32 days found the highest accumulation in the pancreas, followed by the liver, muscle, heart, and kidney. nih.gov

Table 2: In Vivo Tissue Accumulation of L-Indospicine in Grazing Animals

| Animal Species | Tissue | L-Indospicine Concentration | Duration of Indigofera Feeding | Reference |

|---|---|---|---|---|

| Calves (Bos taurus) | Muscle | 33 mg/kg | 42 days | publish.csiro.audpi.qld.gov.au |

| Liver | 19 mg/kg | 42 days | publish.csiro.audpi.qld.gov.au | |

| Plasma | 15 mg/L | 42 days | publish.csiro.audpi.qld.gov.au | |

| Camels (Camelus dromedarius) | Pancreas | 4.86 ± 0.56 mg/kg (fresh weight) | 32 days | nih.gov |

| Liver | 3.60 ± 1.34 mg/kg (fresh weight) | 32 days | nih.gov | |

| Muscle | 2.63 mg/kg (fresh weight) | 32 days | nih.gov |

In camels, metabolites of L-indospicine, such as 2-aminopimelamic acid and 2-aminopimelic acid, have also been detected in various tissues. mdpi.comdpi.qld.gov.aunih.gov The intermediate metabolite, 2-aminopimelamic acid, was found in all tissues examined except for muscle, with the highest levels in the kidney, pancreas, and liver. nih.gov

Biosynthesis and Chemical Synthesis of L Indospicine Hydrochloride

Proposed Biosynthetic Pathways of L-Indospicine Hydrochloride in Plants

The precise enzymatic pathway for the biosynthesis of L-indospicine in Indigofera species has not been fully elucidated. However, based on its structure as an L-arginine analogue, a biosynthetic route originating from common amino acid precursors is proposed. One plausible precursor is L-arginine itself, involving a modification of the guanidinium (B1211019) group.

Another proposed pathway suggests that L-indospicine is synthesized from 2-amino-6-hydroxyhexanoic acid (also known as 6-hydroxynorleucine). researchgate.netpublish.csiro.au This hypothesis involves a series of enzymatic steps to convert the terminal hydroxyl group into an amidine group. This transformation would likely proceed through intermediates such as a tosyloxy derivative, a cyano group, and an imidoester, before the final formation of the amidine moiety. researchgate.netpublish.csiro.au The ultimate precursor for 6-hydroxynorleucine in plants could be L-lysine, which undergoes deamination and subsequent hydroxylation. Chemical syntheses have been developed from L-lysine and L-glutamic acid, lending support to the idea that plant biosynthesis could originate from similar foundational molecules. researchgate.nettandfonline.com

Stereoselective Chemical Synthesis of this compound

An efficient and widely recognized route commences with a chiral starting material, L-homoserine lactone, and employs key reactions to build the carbon chain and introduce the required functional groups. rsc.org Other approaches have successfully utilized L-lysine and L-glutamic acid as the chiral starting points. researchgate.nettandfonline.com

| Synthetic Strategy | Starting Material | Key Reactions | Reported Overall Yield |

| L-Homoserine Lactone Route | L-Homoserine lactone | Zinc-mediated Barbier reaction, Pinner reaction | Not explicitly stated in abstracts, but described as "efficient" rsc.org |

| L-Lysine Route | L-Lysine | Conversion of ε-amino to hydroxyl, subsequent functional group transformations | 6% (8 steps) researchgate.net |

| L-Glutamic Acid Route | L-Glutamic acid | Multi-step conversion | 29% (9 steps) researchgate.net |

This table is generated based on data from multiple research findings.

A highly effective synthetic pathway for L-indospicine begins with the readily available and chiral (S)-α-amino-γ-butyrolactone hydrobromide, commonly known as L-homoserine lactone hydrobromide. rsc.orgcam.ac.uk This approach is advantageous as it provides a robust framework for creating not only L-indospicine but also its isotopically labeled versions and other structural analogues. rsc.org The synthesis leverages the inherent stereochemistry of the starting material to ensure the final product is the desired L-enantiomer. The core of this method involves extending the carbon chain and converting the lactone into the final amino acid structure while introducing the terminal amidine group. rsc.org

A critical step in the synthesis starting from L-homoserine lactone is the application of a zinc-mediated Barbier reaction. researchgate.netrsc.org This reaction is used to couple the protected L-homoserine lactone with acrylonitrile (B1666552) in the presence of zinc dust. Conducted in an anhydrous solvent like tetrahydrofuran (B95107) (THF), this step effectively introduces the necessary nitrile group (a precursor to the amidine) and extends the carbon chain. The Barbier reaction is key to forming the γ,δ-unsaturated nitrile intermediate while preserving the crucial stereochemistry at the α-carbon.

The final and defining functional group of L-indospicine, the amidine, is typically introduced via the Pinner reaction. researchgate.netwikipedia.org This classic reaction involves treating the nitrile intermediate, generated from the Barbier reaction or other methods, with an alcohol (such as methanol) in the presence of an acid catalyst like hydrogen chloride. numberanalytics.com This forms an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.com This intermediate is then treated with ammonia (B1221849), typically at low temperatures, to yield the final amidine functionality, completing the synthesis of the L-indospicine backbone. Careful control of conditions, particularly the exclusion of moisture, is essential to prevent hydrolysis of the intermediates.

Synthesis of Deuterium-Labeled this compound and Structural Analogues

The synthetic route starting from L-homoserine lactone is particularly amenable to the synthesis of isotopically labeled versions of L-indospicine. rsc.org Specifically, [5,5,6-²H₃]-L-indospicine has been synthesized using this methodology. rsc.org The use of deuterated reagents in key steps, such as a deuterated form of acrylonitrile in the Barbier reaction, allows for the precise placement of deuterium (B1214612) atoms. researchgate.net These labeled compounds, such as D₃-L-indospicine, are invaluable as internal standards in quantitative analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling accurate measurement of indospicine (B103619) levels in biological tissues. semanticscholar.org

Researchers have designed and synthesized structural analogues of L-indospicine to explore their biological properties, particularly as enzyme inhibitors. A significant analogue is Nω-hydroxy-D,L-indospicine, which is a carbon isostere of N-hydroxy-L-arginine (L-NOHA), an intermediate in nitric oxide synthesis. mdpi.comarkat-usa.org

Molecular and Cellular Mechanisms of Action of L Indospicine Hydrochloride

Competitive Inhibition of Arginase by L-Indospicine Hydrochloride

L-indospicine acts as a competitive inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine into L-ornithine and urea (B33335). mdpi.comnih.gov This inhibition is a cornerstone of its toxicity, as arginase is a critical component of the urea cycle and a regulator of L-arginine bioavailability for other metabolic processes. mdpi.com Studies on rat liver homogenates have shown that the affinity of arginase for L-indospicine is similar to that of its natural substrate, L-arginine. mdpi.com

Differential Affinity and Inhibition Kinetics with Arginase Isoforms (Arginase I and II)

In mammals, arginase exists as two distinct isoforms: Arginase I and Arginase II. frontiersin.orgfrontiersin.org Arginase I is a cytosolic enzyme predominantly found in the liver, where it functions as a key enzyme in the urea cycle for ammonia (B1221849) detoxification. mdpi.combenthamopen.com Arginase II is a mitochondrial enzyme located mainly in extrahepatic tissues, such as the kidney, and is thought to be involved in regulating intracellular arginine levels for processes like nitric oxide synthesis and cell proliferation. mdpi.combenthamopen.com

The primary evidence for L-indospicine's inhibitory action focuses on liver arginase, which is consistent with the inhibition of Arginase I. mdpi.comuq.edu.au However, a detailed comparative analysis of the inhibition kinetics (e.g., Ki values) of this compound against purified Arginase I and Arginase II is not extensively detailed in the available literature. Different arginase inhibitors are known to exhibit varying potencies against the two isoforms. benthamopen.com For instance, Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent arginase inhibitor, shows a higher potency for human Arginase II compared to rat Arginase I. benthamopen.com While L-indospicine is established as an inhibitor of hepatic arginase, further research is required to fully elucidate its differential effects on both isoforms. mdpi.com

Table 1: Kinetic Data for Arginase Isoforms and Various Inhibitors This table presents kinetic data for different arginase isoforms and inhibitors to provide context, as specific comparative data for L-indospicine is limited.

| Enzyme/Isoform | Species | Inhibitor | Km / Ki Value | pH | Reference |

|---|---|---|---|---|---|

| Arginase I | Human | L-arginine (Km) | 0.3 mM | 7.5 | benthamopen.com |

| Arginase II | Human | L-arginine (Km) | 5 mM | 9.5 | benthamopen.com |

| Arginase I (Liver) | Rat | nor-NOHA (Ki) | 0.5 µM | - | researchgate.net |

| Arginase II | Human | nor-NOHA (Ki) | 50 nM | - | nih.gov |

| Arginase I (Liver) | Bovine | L-indospicine (Inhibition) | Weak inhibitor (Ki = 1 mmol dm-3) | - | psu.edu |

Implications for Arginine Metabolism and Urea Cycle Dysregulation

The competitive inhibition of arginase by L-indospicine has profound consequences for arginine metabolism and the urea cycle. mdpi.com The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a byproduct of amino acid catabolism. nih.gov By blocking arginase, L-indospicine disrupts the final step of this cycle, impeding the conversion of arginine to ornithine and urea. frontiersin.org This disruption can lead to an accumulation of nitrogenous waste, a condition known as hyperammonemia, which is a hallmark of urea cycle disorders (UCDs). nih.govplos.org

Furthermore, the inhibition of arginase shunts L-arginine away from its normal metabolic fate. The depletion of L-ornithine is particularly significant, as ornithine is a precursor for the synthesis of polyamines (like putrescine, spermidine, and spermine) and proline. mdpi.commdpi.com Polyamines are crucial for cell growth, proliferation, and differentiation. ahajournals.orgtubitak.gov.tr Therefore, by reducing ornithine production, L-indospicine can indirectly impair these fundamental cellular processes. The altered availability of L-arginine also impacts other enzymatic pathways that rely on it as a substrate, most notably nitric oxide synthase (NOS), which produces the signaling molecule nitric oxide. frontiersin.orgbenthamopen.com

Interference with Protein Synthesis and L-Arginine Incorporation

A second major mechanism of L-indospicine toxicity is its interference with protein synthesis. mdpi.comtandfonline.com As a structural analogue of L-arginine, it competes with this essential amino acid during the translation process, leading to reduced or inhibited protein production. mdpi.com In vivo studies in rats have demonstrated that oral administration of L-indospicine causes a significant inhibition of the incorporation of radiolabeled leucine (B10760876) into both liver and serum proteins. mdpi.com

L-Arginine Competition in Protein Translation Pathways

The antagonism between L-indospicine and L-arginine occurs at a crucial early step in protein synthesis: the charging of transfer RNA (tRNA). Due to its structural similarity to L-arginine, L-indospicine is recognized by arginyl-tRNA synthetase, the enzyme that attaches arginine to its corresponding tRNA molecule (tRNAArg). mdpi.comtandfonline.com This competition prevents the normal charging of tRNAArg with arginine. mdpi.com It has been suggested that L-indospicine itself may be charged to tRNAArg and subsequently incorporated into nascent polypeptide chains, similar to the mechanism observed with another arginine analogue, L-canavanine. tandfonline.comscispace.com The incorporation of such a non-proteinogenic amino acid would likely result in the synthesis of non-functional or misfolded proteins, leading to cellular stress and dysfunction. scispace.com

Inhibition of [14C]Arginyl-tRNA Formation by this compound

Direct experimental evidence supports the hypothesis that L-indospicine inhibits the aminoacylation of tRNAArg. Studies using cell-free systems from rat liver have shown that L-indospicine effectively inhibits the formation of [14C]arginyl-tRNA. mdpi.com This inhibition was observed to be specific, as the formation of [14C]leucinyl-tRNA was not affected. mdpi.com This finding confirms that L-indospicine acts as a competitive antagonist of arginine at the level of arginyl-tRNA synthetase, thereby blocking the incorporation of arginine into tRNA, a necessary precursor step for its use in ribosomal protein synthesis. mdpi.com In vitro inhibition of arginyl-tRNA formation has been noted at L-indospicine concentrations of 1 mM and higher. uq.edu.au

Modulation of DNA Synthesis by this compound

L-indospicine has been shown to inhibit DNA synthesis. mdpi.comnih.gov This effect is thought to be mediated through at least two interconnected mechanisms: the disruption of protein synthesis and the depletion of polyamines resulting from arginase inhibition.

Additionally, the inhibition of arginase by L-indospicine reduces the cellular pool of ornithine, the direct precursor for polyamine biosynthesis. mdpi.commdpi.com Polyamines are polycationic molecules that play a critical role in DNA-related processes. tubitak.gov.tr They bind to DNA, promoting its condensation and stabilization, and are essential for the progression of the cell cycle and DNA replication. nih.govnih.govmdpi.com A reduction in the cellular concentration of polyamines can inhibit cell proliferation and arrest the cell cycle, thereby modulating DNA synthesis. tubitak.gov.trmdpi.com Thus, by inhibiting arginase, L-indospicine exerts a secondary, indirect inhibitory effect on DNA synthesis by limiting the availability of essential polyamines.

Table 2: Summary of L-Indospicine's Cellular and Molecular Effects

| Mechanism | Target Molecule/Process | Consequence | Reference(s) |

|---|---|---|---|

| Competitive Inhibition | Arginase (primarily Arginase I) | Urea cycle dysregulation; Decreased ornithine and urea production. | mdpi.combenthamopen.comtandfonline.com |

| Interference with Protein Synthesis | Arginyl-tRNA Synthetase | Inhibition of arginyl-tRNA formation; Decreased incorporation of arginine into proteins. | mdpi.comuq.edu.autandfonline.com |

| Modulation of DNA Synthesis | DNA Replication | Inhibition of DNA synthesis, secondary to protein synthesis inhibition and polyamine depletion. | mdpi.comnih.govtandfonline.commdpi.com |

Potential Interactions with Nitric Oxide Synthase (NOS) Pathways

L-arginine is the essential substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. psu.edu Given that L-indospicine is an analogue of L-arginine, its potential to interact with the NOS pathway has been investigated. mdpi.comresearchgate.net

Studies have shown that L-indospicine itself does not act as an alternative substrate or a direct inhibitor of NOS isozymes. researchgate.net However, it can indirectly influence the NOS pathway through its interaction with arginase, another enzyme that utilizes L-arginine as a substrate. psu.edunih.gov Arginase and NOS often coexist in the same cells and compete for the common substrate, L-arginine. psu.educabidigitallibrary.org

L-indospicine acts as a competitive inhibitor of arginase. mdpi.com By inhibiting arginase, L-indospicine can theoretically increase the intracellular availability of L-arginine for the NOS pathway, potentially leading to increased NO production. Research using Nω-hydroxy-D,L-indospicine, a potent arginase inhibitor, demonstrated that inhibiting arginase in alveolar macrophages led to a shift of L-arginine metabolism towards the NOS pathway, resulting in increased formation of L-citrulline (a co-product of NO synthesis). nih.gov However, the extent of this shift appears to be complex and may depend on the expression level of inducible NOS (iNOS). nih.gov

| Enzyme | Effect of L-Indospicine | Consequence for NOS Pathway |

| Nitric Oxide Synthase (NOS) | No direct inhibition or substrate activity. researchgate.net | No direct impact on enzyme function. |

| Arginase | Competitive inhibitor. mdpi.compsu.edu | Indirectly increases L-arginine availability for NOS, potentially enhancing NO production. nih.gov |

Cellular Response to this compound in L-Arginine-Deprived Environments

The cytotoxicity of L-indospicine is profoundly amplified in environments depleted of L-arginine. uq.edu.aunih.gov This selective toxicity has been particularly studied in the context of cancer cells, many of which have altered metabolic dependencies and are more sensitive to the deprivation of certain amino acids like arginine. uq.edu.aunih.gov In arginine-deprived conditions, L-indospicine triggers a series of cellular events that disrupt pro-survival signaling and activate cell death programs. researchgate.net

Pro-survival signaling pathways are critical for cell growth, proliferation, and resistance to apoptosis. L-indospicine, in combination with arginine starvation, causes significant deregulation of the PI3K-Akt and MAPK (mitogen-activated protein kinase) pathways in cancer cells. uq.edu.aunih.gov

PI3K-Akt Pathway: Arginine deprivation alone can lead to an increase in the phosphorylation (activation) of Akt. uq.edu.au However, co-treatment with L-indospicine in an arginine-free medium for 72 hours results in a marked dephosphorylation of Akt and a decrease in its total protein level. uq.edu.au This deactivation of a key pro-survival pathway contributes to the compound's cytotoxic effects.

MAPK Pathway: In contrast to the PI3K-Akt pathway, arginine deprivation increases the phosphorylation of ERK1/2 and p38 MAPK proteins. uq.edu.au This activation is further enhanced by the addition of L-indospicine. uq.edu.au While the MAPK/ERK pathway is often associated with proliferation, prolonged or strong activation can paradoxically lead to cell cycle arrest and apoptosis. uq.edu.au

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and protein synthesis. cellsignal.com Research shows that in arginine-deprived colorectal cancer cells, L-indospicine treatment leads to the activation of mTOR signaling. uq.edu.aunih.govresearchgate.net This sustained mTOR activity is thought to maintain the general protein translation machinery. cellbiol.lviv.ua This allows for the aberrant incorporation of L-indospicine into newly synthesized proteins, which may render them non-functional and trigger further cellular stress, contributing to the compound's toxicity. cellbiol.lviv.uaresearchgate.net

The endoplasmic reticulum (ER) is essential for protein folding and processing. The accumulation of misfolded or abnormal proteins triggers a state known as ER stress. L-indospicine treatment in an arginine-deprived setting exacerbates ER stress in cancer cells. uq.edu.aunih.gov

This is evidenced by changes in key ER stress markers. While arginine deprivation alone increases the mRNA levels of GRP78 and CHOP, co-treatment with L-indospicine leads to a further increase in CHOP expression and a gradual increase in the GRP78 protein level over 72 hours. uq.edu.au The induction of ER stress is a critical step that can link the deregulation of signaling pathways to the initiation of apoptosis. researchgate.net

| Condition | Effect on Signaling Pathway/Process | Key Molecular Markers | Reference |

| L-Indospicine + Arginine Deprivation | Deactivation of PI3K-Akt Pathway | Decreased p-Akt | uq.edu.au |

| Overactivation of MAPK Pathway | Increased p-ERK1/2, p-p38 | uq.edu.au | |

| Activation of mTOR Signaling | - | uq.edu.aunih.gov | |

| Induction of ER Stress | Increased GRP78, CHOP | uq.edu.au | |

| Induction of Apoptosis | Cleavage of Caspase 3, PARP | uq.edu.aunih.gov |

The culmination of the cellular insults caused by L-indospicine in an arginine-free environment is the induction of programmed cell death, or apoptosis. nih.gov The process is mediated by caspases, a family of proteases that execute the apoptotic program.

Studies in human colorectal cancer cells (HCT-116) have demonstrated that treatment with L-indospicine in an arginine-free medium for 72 hours leads to clear activation of caspase-3 and subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP). uq.edu.au Arginine deprivation alone does not induce this apoptotic cascade. uq.edu.au The activation of caspase-dependent apoptosis is a direct consequence of the upstream events, including the deregulation of PI3K-Akt and MAPK signaling and the induction of severe ER stress. uq.edu.auresearchgate.net This cell death can be reversed by inhibitors of protein synthesis, suggesting that the toxic effects are linked to the production of abnormal proteins containing L-indospicine. nih.govresearchgate.net

Metabolic Pathways and Degradation of L Indospicine Hydrochloride

Rumen Microbial Degradation of L-Indospicine Hydrochloride

The primary route of L-indospicine detoxification in ruminants occurs in the rumen, where a complex microbial ecosystem metabolizes the compound before it can be absorbed into the bloodstream. nih.gov This microbial degradation is a critical factor in mitigating the toxicity of Indigofera consumption. futurebeef.com.au

Identification of Microbial Populations Involved in this compound Degradation

The degradation of L-indospicine is carried out by mixed populations of rumen bacteria. researcher.lifenih.gov Specific bacterial species solely responsible for this process have not been definitively isolated; rather, research points to the adaptive capacity of the entire rumen microbial community. daf.qld.gov.au Studies using 16S rRNA gene amplicon sequencing have shown that as rumen-derived microbes are exposed to Indigofera plant material, the composition of the microbial population undergoes distinct, time-related changes. nih.govdaf.qld.gov.au This adaptation leads to a microbial community that is increasingly efficient at breaking down the toxin. nih.gov

Kinetics of this compound Degradation by Rumen Microflora

The rate of L-indospicine degradation by rumen microflora can vary and is influenced by the adaptation of the microbial population. Initial degradation can be relatively slow, with some studies indicating a requirement of up to 48 hours for significant breakdown. nih.govresearchgate.net

In vitro studies have provided specific kinetic data:

Camel foregut fluid demonstrated a degradation rate of 99% over a 48-hour incubation period. acs.orgnih.gov The degradation was most rapid within the first 8 to 18 hours, occurring at a rate of 65 nmol/h, before slowing to 12 nmol/h for the subsequent 18 to 48 hours. acs.orgnih.gov

Similarly, cattle rumen fluid achieved 97% degradation of L-indospicine after 48 hours of incubation. nih.gov

In continuous fermentation systems, adapted microbial populations have demonstrated the ability to completely degrade L-indospicine within a 24-hour period. nih.govmdpi.com This level of efficiency was reached after the microbial community was allowed to adapt to the Indigofera substrate for approximately eight days. nih.govnih.gov

This 24-hour degradation timeframe is significant as it aligns with the average retention time of digesta in the rumen, suggesting that an adapted microflora can be highly effective at preventing the toxin's absorption. mdpi.com

Formation and Fate of this compound Degradation Products (2-Aminopimelamic Acid, 2-Aminopimelic Acid)

The microbial breakdown of L-indospicine occurs via hydrolysis of its amidino group, a pathway analogous to the conversion of arginine to citrulline. nih.govmdpi.com This process yields two primary metabolites:

2-Aminopimelamic Acid (2-APAA): The initial, intermediate product of L-indospicine hydrolysis. nih.govnih.gov

2-Aminopimelic Acid (2-APA): The final degradation product, formed from the hydrolysis of 2-APAA. nih.govnih.gov

During in vitro fermentation, 2-APAA is consistently detected at low levels, which tend to decline further as the fermentation progresses. nih.gov In contrast, the concentration of 2-APA may remain relatively constant. nih.gov Both metabolites can be absorbed from the digestive system and have been detected in the tissues of animals consuming Indigofera. mdpi.comnih.gov However, their clearance rate is significantly faster than that of the parent compound, and they are not considered as persistent in animal tissues. mdpi.comnih.gov

In Vitro Rumen Fermentation Systems for this compound Detoxification Research

In vitro anaerobic fermentation systems have been instrumental in studying the microbial degradation of L-indospicine. researcher.lifenih.gov These systems typically involve cultivating bovine rumen fluid with Indigofera spicata plant material as the substrate. nih.govnih.gov By monitoring the concentration of L-indospicine and its metabolites over time, researchers have been able to confirm the detoxification capabilities of rumen microflora. researcher.lifemdpi.com

These studies have demonstrated that continuous exposure to the toxin enhances the degradative capacity of the microbial community. nih.gov The success of these in vitro models has led to the proposal of developing specifically adapted microbial populations as a "rumen drench" or probiotic inoculum. nih.govdaf.qld.gov.aumdpi.com Such an application could be used to protect naive livestock from L-indospicine toxicity when grazing on Indigofera-containing pastures. futurebeef.com.au

Mammalian Metabolism and Excretion of this compound

Following its absorption from the gastrointestinal tract, L-indospicine is not readily metabolized by mammalian enzymes. mdpi.com The unusual amidino group on the molecule is resistant to breakdown by known mammalian metabolic pathways. mdpi.com As a result, L-indospicine persists in the body as a free amino acid and is not incorporated into proteins. researcher.lifenih.gov This lack of mammalian degradation is the primary reason for its accumulation and long-term persistence in tissues. mdpi.com

Persistence of this compound Residues in Animal Tissues

L-indospicine exhibits a strong tendency to accumulate in various animal tissues, where it can persist for extended periods, with reports of residues remaining for up to six months after cessation of Indigofera consumption. nih.govnih.gov The distribution is ubiquitous throughout the body, though concentrations vary significantly between organs.

Research in camels fed a diet containing Indigofera spicata has provided detailed data on tissue accumulation. The highest concentrations are consistently found in the pancreas and liver. mdpi.comnih.gov The terminal elimination half-life of L-indospicine was found to be 18.6 days in plasma and 15.9 days in muscle, underscoring its slow rate of clearance. nih.gov

| Tissue | Mean Indospicine (B103619) Concentration (mg/kg fresh weight) |

|---|---|

| Pancreas | 4.86 ± 0.56 |

| Liver | 3.60 ± 1.34 |

| Muscle | 2.63 |

| Heart | 2.32 ± 0.48 |

| Kidney | 1.48 ± 0.11 |

| Spleen | 0.96 ± 0.34 |

Data sourced from studies on camels necropsied after 33 days of Indigofera consumption. mdpi.comnih.gov

L-indospicine is a naturally occurring hepatotoxin found in Indigofera plant species. nih.govnih.gov While mammalian systems appear to lack enzymes capable of readily metabolizing it, microbial populations within the digestive systems of ruminants, such as camels and cattle, have demonstrated the ability to degrade this compound. nih.govfuturebeef.com.au

In vitro studies using bovine rumen fluid and camel foregut fluid have shown that microbial action can degrade L-indospicine. nih.govacs.org The primary metabolic pathway involves the formation of two main degradation products: 2-aminopimelamic acid and its further derivative, 2-aminopimelic acid. nih.govnih.gov This degradation is time-dependent. For instance, in one study using camel foregut fluid, a rapid degradation rate of 65 nmol/h was observed during the initial 8-18 hours of incubation, which then slowed to 12 nmol/h between 18 and 48 hours. acs.orgresearchgate.net Within 48 hours, approximately 99% of the L-indospicine was biodegraded. acs.orgresearchgate.net

Further investigations with mixed microbial populations from bovine rumen fluid cultivated in an in vitro fermentation system showed an adaptation over time, leading to more efficient degradation. nih.gov By the fourteenth day of the fermentation experiment, 90% of the L-indospicine was degraded within nine hours, and complete degradation was achieved within 24 hours. nih.gov

In contrast, simulated digestion models for monogastric systems (representing human digestion) showed no significant degradation of L-indospicine. nih.gov This suggests that the human gastrointestinal system likely lacks the specific microflora necessary to break down this toxin, unlike ruminants. nih.gov

| Microbial Source | Time Period | Degradation Rate / Percentage | Reference |

|---|---|---|---|

| Camel Foregut Fluid | 0-18 hours | 65 nmol/h | acs.orgresearchgate.net |

| Camel Foregut Fluid | 18-48 hours | 12 nmol/h | acs.orgresearchgate.net |

| Camel Foregut Fluid | 48 hours | ~99% degraded | acs.orgresearchgate.net |

| Bovine Rumen Fluid (Day 14 of fermentation) | 9 hours | 90% degraded | nih.gov |

| Bovine Rumen Fluid (Day 14 of fermentation) | 24 hours | 100% degraded | nih.gov |

Absorption and Bioaccessibility of this compound During Gastrointestinal Digestion

The absorption and bioaccessibility of L-indospicine are critical factors in its toxicity. As a water-soluble free amino acid, a portion of ingested L-indospicine can bypass the fermentation processes in the foregut of ruminants and be absorbed intact. mdpi.com

Studies using a static in vitro digestion model that simulates human gastric and small intestinal processes have provided significant insights into its bioaccessibility from a food matrix, such as contaminated camel meat. nih.govresearchgate.net These studies revealed that L-indospicine is not significantly broken down during this simulated digestion. nih.govresearchgate.net

Crucially, the compound is readily released from the meat matrix into the liquid digesta, making it available for absorption. nih.gov During the gastric phase of digestion (in the presence of pepsin), approximately 70% of the L-indospicine was released. nih.govresearchgate.net This increased to over 90% during the subsequent intestinal phase (with pancreatic enzymes). nih.govresearchgate.net This high release indicates that upon consumption of contaminated meat, a soluble and highly bioaccessible fraction of intact L-indospicine could be readily available for absorption across the small intestine. nih.govresearchgate.net This suggests a potential for systemic circulation and accumulation in various tissues. nih.gov

| Digestive Phase | Percentage of L-Indospicine Released into Liquid Digesta | Reference |

|---|---|---|

| Gastric Phase | ~70% | nih.govresearchgate.netresearchgate.net |

| Intestinal Phase | >90% | nih.govresearchgate.netresearchgate.net |

Metabolic Clearance Rates of this compound and its Metabolites

There is a marked difference in the metabolic clearance rates of L-indospicine and its microbially-generated metabolites. L-indospicine itself is known for its persistence in animal tissues, where it can remain for several months after the cessation of consumption from Indigofera plants. nih.gov A study on camels demonstrated that L-indospicine was still present in their plasma 100 days after the contaminated feed was withdrawn. nih.govnih.gov This slow clearance is attributed to the gradual release of the compound from tissues where it accumulates, such as the pancreas and liver. nih.govnih.gov In one study, the terminal elimination half-life of L-indospicine from plasma in camels was calculated to be 18.6 days, and from muscle, it was 15.9 days. nih.gov

In contrast, the metabolites 2-aminopimelamic acid and 2-aminopimelic acid are cleared from the body at a considerably faster rate. nih.govnih.gov In the same camel study, while the parent compound persisted, its metabolites were eliminated much more rapidly from the system. nih.gov The intermediate metabolite, 2-aminopimelamic acid, was detectable in plasma during the feeding period but its concentration dropped quickly after the source of L-indospicine was removed. nih.gov The end-product metabolite, 2-aminopimelic acid, was not detectable in any of the plasma samples, further indicating its rapid clearance or low-level formation. nih.govnih.gov This difference in persistence suggests that the presence of 2-aminopimelamic acid could serve as a biomarker for recent L-indospicine ingestion. nih.gov

The distribution of L-indospicine and its metabolites in tissues after a 32-day feeding trial in camels highlights the parent compound's tendency to accumulate.

| Tissue | L-Indospicine | 2-Aminopimelamic Acid | 2-Aminopimelic Acid | Reference |

|---|---|---|---|---|

| Pancreas | 5.06 ± 0.79 | 0.36 ± 0.11 | 0.11 ± 0.03 | mdpi.comnih.gov |

| Liver | 3.57 ± 1.17 | 0.27 ± 0.06 | 0.01 ± 0.02 | mdpi.comnih.gov |

| Heart | 2.32 ± 0.48 | 0.15 ± 0.02 | Not Detected | mdpi.comnih.gov |

| Kidney | 1.48 ± 0.11 | 0.96 ± 0.12 | 0.34 ± 0.10 | mdpi.comnih.gov |

| Muscle | 1.24 ± 0.26 | Not Detected | Not Detected | mdpi.comnih.gov |

| Spleen | 0.96 ± 0.34 | 0.20 ± 0.08 | Not Detected | mdpi.comnih.gov |

Advanced Analytical Methodologies for L Indospicine Hydrochloride Quantification and Characterization

Chromatographic Techniques for L-Indospicine Hydrochloride Analysis

Chromatography is the cornerstone of L-Indospicine analysis, providing the necessary separation from other amino acids and endogenous compounds. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed, often coupled with highly sensitive detectors.

Early and effective methods for L-Indospicine quantification have utilized HPLC with UV detection. nih.gov Since L-Indospicine lacks a strong chromophore, a pre-column derivatization step is necessary to render it detectable by UV spectrophotometry. nih.govusda.gov This process involves reacting the amino acid with a chemical agent to form a derivative with high molar absorptivity. academicjournals.org

A widely used derivatizing agent for this purpose is phenylisothiocyanate (PITC). nih.govusda.gov The derivatization with PITC is followed by the separation of the resulting L-Indospicine-PITC derivative from other amino acids on a reversed-phase C18 column. nih.govusda.gov Detection is typically performed at a wavelength of 254 nm. nih.gov This method has proven to be rapid and reliable for analyzing L-Indospicine in samples like horse meat and serum. nih.gov While effective, achieving the required resolution of L-Indospicine from its structural analogue, arginine, can be challenging and requires careful selection of chromatographic conditions. usda.gov

Below is a table summarizing typical parameters for an HPLC method with pre-column derivatization.

| Parameter | Specification | Source |

| Derivatization Agent | Phenylisothiocyanate (PITC) | nih.govusda.gov |

| Stationary Phase (Column) | Pico-Tag C18 | nih.gov |

| Detection Method | Ultraviolet (UV) | nih.govusda.gov |

| Detection Wavelength | 254 nm | nih.gov |

| Linear Range (Horse Meat) | 0.4 µg/mL to 20 µg/mL | nih.gov |

| Linear Range (Serum) | 0.17 µg/mL to 16.67 µg/mL | nih.gov |

| Mean Recovery (Horse Meat) | 87.2% | nih.gov |

| Mean Recovery (Serum) | 97.3% | nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of L-Indospicine due to its superior sensitivity, specificity, and speed. nih.govnih.gov This technique allows for the direct detection of the underivatized compound, although methods involving derivatization followed by LC-MS/MS analysis also exist. usda.gov Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns, offers even faster analysis times and improved resolution. nih.govnih.gov

In a typical UPLC-MS/MS setup, separation is achieved on a C18 column with a gradient mobile phase, often consisting of water and acetonitrile containing an ion-pairing agent like heptafluorobutyric acid (HFBA). nih.govresearchgate.net Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. nih.gov Quantification is highly specific, utilizing selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govmdpi-res.com

The table below details common parameters for UPLC-MS/MS analysis of L-Indospicine.

| Parameter | Specification | Source |

| Chromatography System | Waters ACQUITY UPLC® | nih.govresearchgate.net |

| Stationary Phase (Column) | Waters BEH C18 (1.7 µm, 100 mm x 2.1 mm) | nih.govresearchgate.net |

| Mobile Phase | Water with 0.1% HFBA and Acetonitrile with 0.1% HFBA | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| SRM Transition (L-Indospicine) | m/z 174 → 111 | nih.gov |

| Quantitation Limit (Camel Meat) | 0.1 mg/kg | nih.govresearchgate.net |

The accuracy and precision of LC-MS/MS quantification are significantly enhanced by the use of stable isotopically labeled (SIL) internal standards. nih.govlgcstandards.com For L-Indospicine analysis, deuterium-labeled D3-L-Indospicine is the ideal internal standard. nih.govnih.govmdpi.com An internal standard is a compound that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). libios.frlumiprobe.com

D3-L-Indospicine is added to samples at a known concentration at the beginning of the sample preparation process. nih.gov It co-elutes with the native L-Indospicine and experiences similar effects during extraction, chromatography, and ionization. nih.gov By measuring the ratio of the response of the analyte to the internal standard, any variations in sample handling or instrument performance can be compensated for, leading to more accurate results. isolife.nl The use of D3-L-Indospicine is particularly beneficial in overcoming matrix effects observed in complex samples like meat. nih.govmdpi-res.com

The SRM transitions for both L-Indospicine and its deuterated internal standard are monitored simultaneously.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| L-Indospicine | 174 | 111 | nih.gov |

| D3-L-Indospicine (Internal Standard) | 177 | 114 | nih.gov |

Matrix effects are a significant challenge in quantitative bioanalysis, especially when using ESI-MS. nih.gov These effects arise from co-eluting endogenous components in the sample matrix (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net The analysis of L-Indospicine in meat is particularly challenging due to the complexity of the matrix and the low levels of contamination. nih.govmdpi-res.com

Several strategies are employed to mitigate matrix effects:

Isotopically Labeled Internal Standards: As discussed previously, the use of a co-eluting SIL internal standard like D3-L-Indospicine is the most effective way to compensate for matrix effects. nih.govmdpi-res.com Because the SIL standard is affected by ion suppression or enhancement in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification. lgcstandards.com

Effective Sample Preparation: Thorough sample cleanup procedures, such as protein precipitation, solid-phase extraction (SPE), or ultrafiltration, can remove many of the interfering matrix components before LC-MS/MS analysis. researchgate.netscispace.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components can also reduce interference at the ion source. nih.gov

Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly impact analyte ionization. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for this compound

Sample Preparation and Extraction Protocols for this compound

The goal of sample preparation is to efficiently extract L-Indospicine from the sample matrix while removing interfering substances. The chosen protocol depends on the nature of the sample (e.g., plant material, meat, serum).

The choice of extraction solvent is critical for maximizing the recovery of L-Indospicine. As a polar amino acid, L-Indospicine is soluble in aqueous and polar organic solvents. Research has shown that acidic aqueous organic solvents are particularly effective.

For plant material, an acidic aqueous ethanol mixture (e.g., 70% ethanol in 0.01N HCl) has been shown to be highly efficient. usda.gov One study reported that this solvent mixture extracted at least three times more L-Indospicine compared to a simple methanolic extract, and the extraction was estimated to be 98% complete after three successive extractions. usda.gov For animal tissues like horsemeat or camel meat, extraction with water, dilute hydrochloric acid (0.01 N HCl), or solutions containing 0.1% HFBA have been successfully used. nih.govnih.gov

A typical extraction procedure for meat or tissue samples involves the following steps:

Homogenization: The sample is weighed and mixed with the chosen extraction solvent (e.g., 0.1% HFBA). nih.gov It is then homogenized to break down the tissue structure and facilitate solvent penetration. nih.gov

Centrifugation: The homogenate is centrifuged at high speed to separate the solid debris from the liquid supernatant containing the extracted L-Indospicine. nih.gov

Cleanup/Deproteinization: The supernatant is further processed to remove proteins and other macromolecules that could interfere with the analysis. This can be achieved by ultrafiltration or by adding a protein precipitating agent like methanol or acetonitrile. nih.govdovepress.com

Spiking with Internal Standard: The internal standard (D3-L-Indospicine) is added to the clarified extract before the final volume adjustment and injection into the LC-MS/MS system. nih.gov

The table below compares different extraction solvents used for L-Indospicine analysis.

| Sample Matrix | Extraction Solvent | Efficacy Notes | Source |

| Plant Material | 70% Ethanol in 0.01N HCl | Extracted ≥3 times more indospicine (B103619) than methanol. 98% complete after 3 extractions. | usda.gov |

| Horse Meat | Water | Effective for HPLC analysis. | nih.gov |

| Serum | 0.01 N Hydrochloric Acid | Effective for HPLC analysis. | nih.gov |

| Camel Meat | 0.1% Heptafluorobutyric Acid (HFBA) | Used for a validated UPLC-MS/MS method. | nih.gov |

Deproteinization and Ultrafiltration Techniques in this compound Sample Preparation

Effective sample preparation is a critical first step in the analysis of this compound from biological matrices such as serum and tissue. The primary challenge lies in the removal of high-molecular-weight proteins that can interfere with analytical instrumentation and compromise the accuracy of results. Deproteinization and ultrafiltration are two key techniques utilized to achieve a clean sample extract.

Deproteinization involves the precipitation of proteins from a sample, typically by adding a precipitating agent. For this compound analysis, this is often followed by a centrifugation step to separate the solid protein pellet from the supernatant containing the analyte of interest.

Ultrafiltration is a size-exclusion filtration technique that separates molecules based on their molecular weight. It is a highly effective method for deproteinization in this compound sample preparation. In this process, the sample is passed through a membrane with a specific molecular weight cut-off (MWCO). Proteins and other large molecules are retained by the membrane, while smaller molecules like this compound pass through with the filtrate. This technique is favored for its simplicity, efficiency, and ability to yield a clean extract suitable for subsequent chromatographic analysis. For instance, in the analysis of indospicine in horsemeat and serum, samples were successfully deproteinized using ultrafiltration prior to high-performance liquid chromatography (HPLC) analysis nih.gov.

Interactive Data Table: Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Application in L-Indospicine Analysis | Key Advantage |

| Deproteinization | Precipitation of proteins using agents like acids or organic solvents. | Removal of protein interference from biological samples. | Simple and widely applicable. |

| Ultrafiltration | Size-exclusion separation using a semi-permeable membrane. | Effective deproteinization of serum and tissue extracts. | High efficiency in removing macromolecules. |

Spectroscopic and Structural Characterization Methods for this compound

The unambiguous identification and structural elucidation of this compound rely on a combination of sophisticated spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. In the context of this compound research, NMR is instrumental in confirming the compound's structure.

The ¹H NMR spectrum of indospicine reveals key structural features. A study on the isolation and structure of indospicine reported a six-proton broad multiplet at approximately 1.8 ppm, a two-proton triplet at 2.5 ppm, and a one-proton triplet at 3.8 ppm publish.csiro.au. These signals correspond to the different protons within the molecule's aliphatic chain and near the amino and amidino functional groups. While specific data for the hydrochloride salt is not detailed, the fundamental spectral features are expected to be similar, with potential shifts in the resonance of protons near the charged centers. A thorough interpretation of both ¹H and ¹³C NMR spectra is crucial for the complete structural assignment of this compound.

Mass Spectrometry for this compound Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for both the structural elucidation and sensitive quantification of this compound.

For structural characterization, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. The mass spectrum of indospicine shows characteristic peaks at m/e 156, 111, 97, 94, and 84 publish.csiro.au. These peaks arise from the fragmentation of the parent molecule in the mass spectrometer and provide valuable clues about its structure. A detailed analysis of the fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), allows for the precise mapping of the molecule's connectivity.

In the realm of quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detecting and quantifying this compound in complex matrices with high sensitivity and specificity.

Method Validation for this compound Quantification

The reliability and accuracy of any analytical method used for the quantification of this compound must be rigorously established through a comprehensive validation process. Key validation parameters include linearity, recovery, precision, and the limits of detection and quantitation.

Linearity, Recovery, and Precision Assessments for this compound Analytical Methods

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. For an HPLC method developed for indospicine analysis, linearity was established in horsemeat extract over a concentration range of 0.4 µg/mL to 20 µg/mL, and in serum from 0.17 µg/mL to 16.67 µg/mL nih.gov.

Recovery assesses the efficiency of the entire analytical procedure, from sample preparation to detection. It is determined by comparing the amount of analyte measured in a spiked sample to the known amount of analyte added. The aforementioned HPLC method for indospicine demonstrated a mean recovery of 87.2 ± 6.8% in horsemeat extract and 97.3 ± 9.9% in serum nih.gov.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Interactive Data Table: Validation Parameters for an HPLC Method for Indospicine

| Parameter | Matrix | Result | Reference |

| Linearity Range | Horsemeat Extract | 0.4 - 20 µg/mL | nih.gov |

| Linearity Range | Serum | 0.17 - 16.67 µg/mL | nih.gov |

| Mean Recovery | Horsemeat Extract | 87.2 ± 6.8% | nih.gov |

| Mean Recovery | Serum | 97.3 ± 9.9% | nih.gov |

Determination of Limits of Detection and Quantitation for this compound

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are crucial for assessing the sensitivity of an analytical method, particularly when dealing with trace levels of this compound. For instance, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method developed for the determination of indospicine in camel meat reported a quantitation limit of 0.1 mg/kg nih.gov. The determination of LOD and LOQ is typically based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or through statistical analysis of the calibration curve.

Biochemical and Pharmacological Research Applications of L Indospicine Hydrochloride

L-Indospicine Hydrochloride as a Biochemical Probe for Arginase Activity Studies

L-Indospicine and its derivatives serve as important biochemical probes for investigating the activity of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). mdpi.comnih.gov Arginase plays a critical role in the urea cycle and competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. mdpi.com This competition is a key regulatory point in many physiological and pathological processes.

Nω-hydroxy-D,L-indospicine, a derivative of indospicine (B103619), has been identified as a potent and specific inhibitor of arginase in various cell types, including alveolar macrophages. nih.govsci-hub.se By inhibiting arginase, this compound allows researchers to study the subsequent metabolic shifts. For instance, in cells expressing both arginase and inducible nitric oxide synthase (iNOS), the inhibition of arginase by Nω-hydroxy-D,L-indospicine leads to an increased availability of L-arginine for the iNOS pathway, resulting in enhanced nitric oxide (NO) production. nih.govsci-hub.se This makes it a valuable tool for exploring the intricate balance and regulatory interplay between these two L-arginine-dependent pathways. nih.gov The extent of this metabolic shift, however, appears to be dependent on the expression level of iNOS. nih.govsci-hub.se

Table 1: Effect of Nω-hydroxy-D,L-indospicine on L-arginine Metabolism in Rat Alveolar Macrophages

| Treatment Condition | [³H]-L-ornithine Formation (Arginase product) | [³H]-L-citrulline Formation (NOS product) |

|---|---|---|

| Control (no inhibitor) | High | Low |

| + Nω-hydroxy-D,L-indospicine | Significantly Reduced (80-95% inhibition) | Increased |

Data synthesized from findings reported in scientific literature. nih.gov

Investigating this compound in Metabolic Therapy Research

The unique biochemical properties of L-indospicine have made it a subject of investigation in the field of metabolic therapy, particularly for cancer. Many types of cancer cells have altered metabolic pathways and become dependent on the external supply of certain amino acids, such as arginine, for their survival and proliferation. uq.edu.aunih.gov This dependency, known as auxotrophy, presents a therapeutic vulnerability that can be exploited.

Arginine deprivation therapy is an emerging anticancer strategy that aims to starve tumor cells of this crucial amino acid. nih.govresearchgate.net However, some cancer cells can develop resistance to this monotherapy. nih.gov Research has shown that combining arginine deprivation with L-indospicine can produce a synergistic cytotoxic effect, enhancing the efficacy of the metabolic therapy. uq.edu.aunih.gov

Studies on human colorectal cancer cell lines, such as HCT-116, SW480, and SW620, have demonstrated that L-indospicine is selectively toxic to these malignant cells specifically under conditions of arginine deprivation. uq.edu.auresearchgate.net In the presence of arginine, L-indospicine shows minimal toxicity. However, when arginine is absent, low micromolar concentrations of L-indospicine effectively trigger cancer cell death. nih.govresearchgate.net A key advantage in this therapeutic context is that L-indospicine is not a substrate for, nor an inhibitor of, the recombinant human arginase I (rhARG) used for arginine depletion, meaning it is not degraded by the therapeutic agent and can exert its cytotoxic effects. uq.edu.aunih.gov

Table 2: Viability of HCT-116 Colorectal Cancer Cells Under Different Conditions

| Culture Medium | Treatment | Effect on Cell Viability |

|---|---|---|

| Arginine-complete | L-Indospicine | No significant toxicity |

| Arginine-free | No L-Indospicine | Reduced proliferation |

| Arginine-free | L-Indospicine | Synergistic cytotoxicity, triggers apoptosis |

This table represents a summary of findings from in vitro studies. uq.edu.auresearchgate.net

In arginine-deprived cancer cells, L-indospicine exerts its cytotoxic effects by modulating several key cellular signaling pathways. nih.govresearchgate.net Research indicates that the compound deregulates critical pro-survival pathways, including the PI3K-Akt and MAPK pathways. uq.edu.aunih.gov Simultaneously, it has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) and exacerbate endoplasmic reticulum (ER) stress. nih.govresearchgate.net

This cascade of molecular events ultimately leads to the activation of caspases, which are key executioner proteins in the process of apoptosis, or programmed cell death. uq.edu.aunih.gov The induction of caspase-dependent apoptosis is a primary mechanism behind the synergistic anti-cancer effect observed when L-indospicine is combined with arginine deprivation. uq.edu.au Furthermore, L-indospicine's influence extends to the nitric oxide signaling pathway. By inhibiting arginase, it can indirectly affect the activity of endothelial nitric oxide synthase (eNOS), which is crucial for vascular function. bmbreports.orgnih.gov The uncoupling of eNOS, a state where the enzyme produces superoxide instead of NO, is linked to endothelial dysfunction and can be influenced by the availability of its substrate, L-arginine. nih.govmaastrichtuniversity.nl

Research on Rumen Microbe-Based Detoxification Strategies for this compound

L-Indospicine is a naturally occurring toxin found in leguminous plants of the Indigofera genus. futurebeef.com.aunih.gov When livestock graze on these plants, the toxin accumulates in their tissues, causing liver damage and reproductive losses. futurebeef.com.au This also poses a risk of residues in meat products. futurebeef.com.au Consequently, significant research has focused on developing strategies to detoxify L-indospicine in the rumen of livestock before it can be absorbed.

A promising strategy for mitigating L-indospicine toxicity is the development of a rumen inoculum containing microbes capable of degrading the toxin. futurebeef.com.aunih.gov The rumen is a complex microbial ecosystem, and its inhabitants can adapt to metabolize a wide variety of plant compounds. nih.govresearchgate.net Preliminary trials have successfully demonstrated that L-indospicine can be degraded through fermentation with rumen fluid. futurebeef.com.au

The goal of this research is to identify the specific ruminal microbes responsible for this degradation and to cultivate them to create a potent inoculum, or "rumen drench". nih.govmdpi.com This product could then be administered to livestock, particularly cattle, to establish a microbial population in the rumen that can efficiently metabolize L-indospicine, preventing its absorption and the associated negative health and production impacts. futurebeef.com.aunih.gov Research projects aim to deliver a commercially viable inoculum to benefit the beef industry. futurebeef.com.au

Studies using in vitro fermentation systems have provided insights into the adaptation of rumen microbial communities to L-indospicine. nih.govnih.gov When bovine rumen fluid is cultivated in a continuous fermentation system supplied with Indigofera plant material, the microbial population undergoes distinct, time-related changes. nih.govmdpi.com

Initially, the rate of L-indospicine degradation may be slow. nih.govresearchgate.net However, as the microbial community adapts to the substrate, its functional capacity to degrade the toxin increases significantly. mdpi.com Research has shown that after an adaptation period of about eight days, the enriched microbial population can completely degrade L-indospicine within 24 hours. nih.govnih.gov This degradation process involves the hydrolysis of L-indospicine into the metabolites 2-aminopimelamic acid and subsequently 2-aminopimelic acid, which are less toxic. nih.govresearchgate.net This demonstrated microbial adaptation and increased degradation efficiency supports the feasibility of developing an effective rumen inoculum for livestock. nih.govmdpi.com

Table 3: L-Indospicine Degradation by Adapted Rumen Microbial Culture

| Fermentation Time | Degradation within 24h Incubation | Key Metabolites Formed |

|---|---|---|

| Day 1 | Partial | 2-aminopimelamic acid, 2-aminopimelic acid |

| Day 5 | Increased rate | 2-aminopimelamic acid, 2-aminopimelic acid |

| Day 8 | 100% | 2-aminopimelamic acid, 2-aminopimelic acid |

| Day 14 | 90% degradation within 9 hours | 2-aminopimelamic acid, 2-aminopimelic acid |

Data derived from in vitro fermentation studies. nih.govmdpi.com

Studies on this compound's Role in Comparative Biochemistry

L-Indospicine, a non-proteinogenic amino acid, serves as a notable subject in comparative biochemistry due to its species-variable effects and metabolism. mdpi.comdpi.qld.gov.au As a structural analogue of the amino acid L-arginine, its primary mechanism of action involves the competitive inhibition of arginase, an enzyme crucial for the urea cycle and other metabolic pathways involving arginine. mdpi.comnih.govresearchgate.net This interference with arginine metabolism is a foundational aspect of its biochemical impact across different animal species. researchgate.net

Research has demonstrated that L-indospicine is not incorporated into proteins but exists as a free amino acid in both plant and animal tissues. mdpi.comresearchgate.net It is not readily metabolized by many mammalian systems, leading to its accumulation and persistence in the tissues of animals that ingest plants from the Indigofera genus. mdpi.comnih.gov This bioaccumulation has been documented in a range of animals, including horses, cattle, goats, rabbits, and camels. mdpi.comnih.govnih.gov

The most striking feature in the comparative biochemistry of L-indospicine is the marked variation in hepatotoxicity among different species. mdpi.comdpi.qld.gov.auresearchgate.net While liver damage is a universal consequence of ingestion, its severity differs considerably. nih.govresearchgate.net Dogs exhibit a particular sensitivity to L-indospicine's hepatotoxic effects. mdpi.comdpi.qld.gov.auusda.gov This high susceptibility has led to documented cases of secondary poisoning in dogs that consumed contaminated meat from animals, such as horses and camels, that had grazed on Indigofera plants. mdpi.comfuturebeef.com.au

In contrast, livestock such as cattle and sheep experience both hepatotoxicity and reproductive effects, including embryo-lethal consequences. mdpi.comdpi.qld.gov.au Rodent studies have been instrumental in elucidating the toxic principles of L-indospicine. researchgate.net In pregnant rats, for instance, the compound was shown to cause specific teratogenic effects, such as cleft palate in a high percentage of viable fetuses, as well as significant intrauterine embryolethality. researchgate.net Early biochemical research using rat liver cell-free systems demonstrated that L-indospicine inhibits the incorporation of L-arginine into protein and transfer ribonucleic acid, further clarifying its mechanism of action at a subcellular level. mdpi.comusda.gov

The disposition and metabolism of L-indospicine also show species-specific differences. In camels, studies have quantified its distribution and elimination, showing the highest accumulation in the pancreas and liver. nih.gov The terminal elimination half-life in camels was determined to be longer in plasma (18.6 days) than in muscle (15.9 days). nih.gov A significant comparative difference is seen in ruminant animals. In vitro studies have shown that mixed microbial populations from the rumen of cattle and the foregut of camels can degrade L-indospicine into its metabolites, 2-aminopimelamic acid and 2-aminopimelic acid. nih.gov This suggests a detoxification pathway in ruminants that may not be present or as effective in monogastric animals like dogs or rodents. nih.govfuturebeef.com.au

The following table summarizes the observed biochemical effects and sensitivity to L-indospicine across various animal species based on research findings.

| Species | Primary Biochemical/Toxicological Findings | Relative Sensitivity | Reference |

| Dog | High susceptibility to hepatotoxicity; secondary poisoning documented. | Very High | mdpi.comresearchgate.netusda.gov |

| Cattle | Hepatotoxicity, embryo-lethal effects, and reproductive losses. Rumen microbes capable of degradation. | Moderate | mdpi.comdpi.qld.gov.aunih.gov |

| Sheep | Hepatotoxicity and embryo-lethal effects reported. | Moderate | dpi.qld.gov.aunih.govusda.gov |

| Horse | Accumulates toxin in tissues; source of secondary poisoning for dogs. | Moderate | mdpi.comresearchgate.net |

| Camel | Accumulates toxin in tissues, particularly pancreas and liver; source of secondary poisoning for dogs. Foregut microbes may degrade the toxin. | Moderate | mdpi.comnih.govnih.gov |

| Rat | Used in foundational studies. Exhibits hepatotoxicity and specific teratogenic effects (e.g., cleft palate). | Studied (Experimental Model) | nih.govresearchgate.netusda.gov |

| Rabbit | Accumulates toxin in tissues. | Studied (Experimental Model) | mdpi.comnih.govusda.gov |

| Mouse | Hepatotoxicity demonstrated. | Studied (Experimental Model) | nih.govusda.gov |

| Guinea Pig | Hepatotoxicity demonstrated. | Studied (Experimental Model) | nih.gov |

Future Research Directions for L Indospicine Hydrochloride

Elucidation of Novel L-Indospicine Hydrochloride Metabolic Pathways

While L-indospicine is known for its persistence in tissues, recent studies have indicated that it can be metabolized, particularly by foregut microbiota in ruminants like camels. mdpi.comresearchgate.net However, the complete metabolic map of L-indospicine in various biological systems is far from complete. Future research must prioritize the identification and characterization of novel metabolic pathways.

In-vitro experiments have shown that camel foregut fluid can degrade L-indospicine, a process not observed in simulated monogastric digestive systems. nih.govresearchgate.net This suggests the existence of specific microbes capable of breaking down the compound. nih.gov Studies have successfully identified two metabolites, 2-aminopimelamic acid and 2-aminopimelic acid, in camels fed Indigofera spicata. mdpi.comresearchgate.net The distribution of these metabolites varies across tissues, with 2-aminopimelamic acid being more widespread than 2-aminopimelic acid. mdpi.com A crucial research avenue is the isolation and identification of the specific microorganisms responsible for this degradation. nih.gov Understanding their enzymatic machinery could pave the way for novel detoxification strategies. Furthermore, investigating whether analogous or different metabolic pathways exist in other species, including non-ruminants and humans, is essential for a complete risk assessment.

| Metabolite | Kidney | Pancreas | Liver | Muscle | Other Tissues (Spleen, Heart) |

|---|---|---|---|---|---|

| 2-aminopimelamic acid | Present | Present | Present | Not Detected | Present |

| 2-aminopimelic acid | Present | Present | Present | Not Detected | Not Detected |

Advanced Structure-Activity Relationship Studies of this compound Analogues

The toxicity of L-indospicine is intrinsically linked to its chemical structure, particularly its resemblance to L-arginine. researchgate.net Systematic structure-activity relationship (SAR) studies are imperative to pinpoint the specific molecular features, or pharmacophores, responsible for its biological activity. An efficient synthetic route for L-indospicine has been developed, which also allows for the creation of labeled isotopomers and structural analogues, such as L-norindospicine. rsc.orgnih.gov This capability is the cornerstone of future SAR investigations.

| Structural Moiety to Modify | Example Modification | Hypothesized Effect on Activity | Research Goal |

|---|---|---|---|

| Aliphatic Chain | Shorten or lengthen the carbon backbone (e.g., L-norindospicine) | May alter binding affinity to arginase or transport proteins. | Determine optimal chain length for biological interaction. |

| Amidine Group | Replace with guanidinium (B1211019), urea (B33335), or other isosteres. | Could significantly change enzyme inhibition potency and specificity. | Identify the key functional group for arginase inhibition. |

| Stereochemistry | Synthesize the D-indospicine enantiomer. | Expected to have significantly lower or no biological activity. | Confirm the stereospecificity of toxic interactions. |

| Alpha-Carbon | Introduce substituents or create constrained analogues. | May alter conformational preferences and receptor fit. | Map the conformational space required for toxicity. |

Integration of Multi-Omics Approaches in this compound Research

To move beyond a single-target (arginase inhibition) view of L-indospicine toxicity, the integration of multi-omics technologies is essential. frontiersin.orgfrontiersin.org These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic and unbiased view of the cellular and systemic responses to L-indospicine exposure. frontiersin.orgnih.gov By generating a comprehensive map of the molecular changes, researchers can uncover novel mechanisms of toxicity and identify new biomarkers of exposure. frontiersin.org

Future studies should employ these technologies in relevant in-vitro and in-vivo models. For example, transcriptomics can reveal which gene expression pathways are dysregulated in liver cells following exposure. Proteomics can identify changes in the abundance of key proteins involved in cellular stress, metabolism, and apoptosis. Metabolomics can provide a snapshot of the broader metabolic disturbances that occur as a consequence of L-indospicine's effects. nih.gov The integrated analysis of these high-dimensional datasets will likely reveal a complex network of interactions and highlight previously unknown pathways affected by the toxin, such as mitochondrial dysfunction or imbalances in oxidative stress, as has been shown for other toxicants. nih.gov

| Omics Technology | Potential Research Application | Expected Insights |

|---|---|---|

| Transcriptomics | Analyze mRNA expression in hepatocytes exposed to L-indospicine. | Identification of up/down-regulated genes and affected signaling pathways (e.g., stress response, apoptosis). |

| Proteomics | Quantify protein expression changes in liver tissue from exposed animals. | Discovery of protein biomarkers for exposure and toxicity; direct measurement of changes in enzyme levels (e.g., arginase). |

| Metabolomics | Profile small molecule metabolites in plasma and tissues following exposure. | Uncover systemic metabolic disruptions beyond arginine metabolism; identify novel biomarkers of effect. |

| Genomics | Compare genetic susceptibility to toxicity across different animal populations. | Identify genetic factors that may confer resistance or sensitivity to L-indospicine poisoning. |

Development of Targeted Intervention Strategies Based on this compound Mechanisms

A primary goal of L-indospicine research is to develop effective strategies to prevent or treat its toxic effects. Knowledge gained from the aforementioned research areas will directly inform the development of targeted interventions. Current strategies are limited, with arginine supplementation being one proposed method to competitively reduce toxicity. researchgate.net

Future work should explore several innovative avenues. A highly promising strategy involves the microbes identified in metabolic studies. nih.gov Isolating the specific bacteria from the camel foregut that are capable of degrading L-indospicine could lead to the development of a probiotic for livestock. nih.gov This could be administered to animals grazing in Indigofera-prevalent pastures to neutralize the toxin before it is absorbed. Secondly, insights from SAR studies can guide the design of specific antagonists. A synthetic analogue that binds strongly to the target enzyme or transporter without eliciting a toxic response could be used as a therapeutic agent to block the effects of L-indospicine. Finally, multi-omics data may reveal that L-indospicine toxicity is mediated by a specific cellular pathway. If a critical pathway is identified, existing drugs that modulate this pathway could be repurposed as antidotes to treat poisoning cases.

Q & A

Q. What are the primary mechanisms of hepatotoxicity induced by L-Indospicine hydrochloride in mammalian models?

this compound acts as a structural analog of L-arginine, replacing the δ-NH group with a methylene group, leading to competitive inhibition of arginine-dependent metabolic pathways . Methodological approaches to study this include:

- In vitro assays : Measure competitive binding affinity using radiolabeled arginine in hepatocyte cultures.

- Histopathology : Assess liver tissue for necrosis, inflammation, and mitochondrial dysfunction in rodent models.

- Metabolomic profiling : Quantify arginine-related metabolites (e.g., nitric oxide, urea cycle intermediates) via LC-MS/MS.

Q. How should researchers design in vivo studies to assess this compound toxicity while controlling for arginine-related metabolic pathways?

- Dietary controls : Use arginine-deficient or arginine-supplemented diets to isolate toxicity mechanisms .

- Dose-response models : Administer L-Indospicine at incremental doses (e.g., 1–10 mg/kg body weight) to establish hepatotoxicity thresholds.

- Endpoint selection : Monitor serum ALT/AST levels, liver weight-to-body weight ratios, and histopathological changes .

Q. What analytical techniques are recommended for quantifying this compound purity in research samples?

- HPLC-UV/Vis : Use C18 columns with mobile phases optimized for polar amino acids (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) .